Chemical structure and CAS number for 4-Heptanoylmorpholine
Chemical structure and CAS number for 4-Heptanoylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Heptanoylmorpholine, also known as N-Heptanoylmorpholine, is an organic compound belonging to the class of N-acylmorpholines. This guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, analytical characterization, and potential applications, with a focus on its relevance to the fields of chemical research and drug development. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological and pharmacokinetic profiles.[1] Understanding the properties and synthesis of derivatives like 4-Heptanoylmorpholine is therefore of significant interest to scientists engaged in the design and discovery of novel therapeutic agents.
Core Molecular Attributes
4-Heptanoylmorpholine is characterized by a morpholine ring N-acylated with a heptanoyl group. This combination of a cyclic ether amine and a medium-chain fatty acid derivative imparts specific physicochemical properties to the molecule.
| Attribute | Value | Source |
| CAS Number | 18494-67-2 | [2] |
| Molecular Formula | C₁₁H₂₁NO₂ | [2] |
| Molecular Weight | 199.29 g/mol | [2] |
| IUPAC Name | 1-(morpholin-4-yl)heptan-1-one | N/A |
| Synonyms | N-Heptanoylmorpholine, 4-Heptanoylmorpholine | [2] |
| SMILES | CCCCCCC(=O)N1CCOCC1 | [2] |
| InChIKey | DJYHDMRTVQGFHF-UHFFFAOYSA-N | [2] |
Chemical Structure Diagram
Caption: 2D Chemical Structure of 4-Heptanoylmorpholine.
Synthesis of 4-Heptanoylmorpholine
The most direct and common method for the synthesis of 4-Heptanoylmorpholine is the acylation of morpholine with heptanoyl chloride. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
General Reaction Scheme
Caption: General synthesis scheme for 4-Heptanoylmorpholine.
Detailed Experimental Protocol
This protocol is a representative procedure for the N-acylation of secondary amines and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Morpholine
-
Heptanoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of heptanoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred morpholine solution. The addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.
Physicochemical Properties
Specific experimental data for the physicochemical properties of 4-Heptanoylmorpholine are not widely available. The following table provides estimated or typical values based on its structure and data for similar N-acylmorpholines.
| Property | Estimated/Typical Value | Notes |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar N-acylmorpholines |
| Boiling Point | > 200 °C at atmospheric pressure | Estimated based on molecular weight and structure |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature |
| Density | ~0.95 - 1.05 g/cm³ | Estimated based on similar compounds |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in water. | The morpholine moiety imparts some polarity, while the heptanoyl chain increases lipophilicity. |
Analytical Characterization
The structure and purity of 4-Heptanoylmorpholine are typically confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of 4-Heptanoylmorpholine will show characteristic signals for both the morpholine ring and the heptanoyl chain.
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¹H NMR: The spectrum is expected to show multiplets for the morpholine protons, typically in the range of 3.5-3.8 ppm for the protons adjacent to the oxygen and 3.3-3.6 ppm for the protons adjacent to the nitrogen.[3][4] The heptanoyl chain will exhibit a triplet for the terminal methyl group around 0.9 ppm, multiplets for the methylene groups between 1.2 and 1.6 ppm, and a triplet for the methylene group adjacent to the carbonyl at around 2.3 ppm.[5]
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¹³C NMR: The morpholine carbons adjacent to the oxygen are expected to resonate around 66-68 ppm, while those adjacent to the nitrogen will be in the range of 42-47 ppm.[4][6] The carbonyl carbon of the heptanoyl group will appear significantly downfield, typically around 172 ppm. The carbons of the alkyl chain will resonate in the upfield region, from approximately 14 ppm for the terminal methyl group to around 34 ppm for the carbon alpha to the carbonyl.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| C=O (Amide) | 1630 - 1680 (strong) | This is a key absorption for identifying the amide functionality.[8] |
| C-H (Alkyl) | 2850 - 2960 (strong, multiple bands) | Stretching vibrations of the C-H bonds in the heptanoyl chain and morpholine ring.[9] |
| C-N Stretch | 1020 - 1250 (medium) | Characteristic of the amine functionality within the morpholine ring.[10] |
| C-O-C Stretch | 1110 - 1140 (strong) | The ether linkage within the morpholine ring gives a prominent absorption.[11] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-Heptanoylmorpholine, the molecular ion peak [M]⁺ would be expected at m/z = 199. The fragmentation pattern would likely show characteristic losses of fragments of the heptanoyl chain and the morpholine ring. A common fragmentation would be the cleavage of the acyl-nitrogen bond, leading to a fragment corresponding to the morpholinium ion (m/z = 86) and the heptanoyl cation (m/z = 113).
Applications in Research and Drug Development
While specific applications of 4-Heptanoylmorpholine are not extensively documented in the scientific literature, its structural class, N-acylmorpholines, has relevance in several areas of chemical and pharmaceutical research.
Role as a Synthetic Intermediate
N-acylmorpholines can serve as versatile intermediates in organic synthesis. The amide bond can be cleaved under certain conditions to regenerate the morpholine amine, or the acyl group can be further modified. They can be used in reactions where a sterically hindered and less nucleophilic amine is required.
Potential Pharmacological Activity
The morpholine ring is a key component in a wide range of biologically active compounds, including approved drugs such as the antibiotic linezolid and the anticancer agent gefitinib.[1] The incorporation of a morpholine moiety can enhance the solubility, metabolic stability, and target-binding affinity of a molecule.[1] N-acyl derivatives of other amines, such as N-acylhydrazones, have been explored for their analgesic, anti-inflammatory, and antithrombotic properties.[12] It is plausible that 4-Heptanoylmorpholine and related compounds could be investigated for similar biological activities. The lipophilic heptanoyl chain could facilitate membrane permeability, which is a desirable property for drug candidates targeting intracellular proteins.
The general pharmacological relevance of morpholine derivatives suggests that 4-Heptanoylmorpholine could be a valuable compound for screening in various biological assays to identify novel lead compounds for drug discovery.
Safety and Handling
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[13] Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
It is imperative to consult a comprehensive and up-to-date SDS for morpholine and similar N-acyl compounds before handling 4-Heptanoylmorpholine.
Conclusion
4-Heptanoylmorpholine is a readily accessible derivative of the medicinally important morpholine scaffold. While specific data on its properties and applications are limited, its chemical structure suggests potential as a synthetic intermediate and as a candidate for biological screening in drug discovery programs. This guide provides a foundational understanding of its synthesis, and expected analytical characteristics, offering a valuable resource for researchers and scientists working with this and related N-acylmorpholine compounds. Further research into the specific biological activities and physicochemical properties of 4-Heptanoylmorpholine is warranted to fully explore its potential in chemical and pharmaceutical sciences.
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